5,6,7,8-Tetrahydrocyclohepta[c]pyrrol-4(2H)-one
Overview
Description
The compound “5,6,7,8-Tetrahydrocyclohepta[c]pyrrol-4(2H)-one” belongs to a class of organic compounds known as heterocyclic compounds . These are compounds containing an aromatic ring where a carbon atom is linked to a hetero atom .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For similar compounds, reactions have been reported. For instance, the synthesis of polyfunctionalized pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-dione derivatives involved a palladium-catalyzed C-C and C-N bond formation via Suzuki–Miyaura or Buchwald–Hartwig coupling reactions .Scientific Research Applications
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Antimicrobial Activities of Phenolic Chitosan Schiff Base Derivatives
- Application : The study developed two antimicrobial phenolic chitosan Schiff bases via coupling of chitosan with Indole-3-carboxaldehyde and 4-dimethylaminobenzaldehyde, respectively, to boost the antimicrobial activity of native chitosan .
- Method : The alterations in the chemical structure and morphology of the Schiff bases were verified using FT-IR, electronic spectrum analysis, and SEM, whereas the thermal properties were investigated by TGA and DSC instruments .
- Results : The antimicrobial activities of Schiff base (I) were significantly augmented more than Schiff base (II) and chitosan. Minimum inhibitory concentration (MIC) of Schiff base (I) was perceived at 50 μg/ml against tested microorganisms except for B. cereus and C. albicans .
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Total Synthesis of 5, 6, 7, 8-Tetrahydroquinolines and Quinolines
- Application : The study focused on the condensation of 2-ethoxy-2,3-tetramethylene-3,4-dihydro-l,2-pyran with acetal and ethyl orthoformate .
- Method : The condensation products react with ammonia on γ-aluminum oxide to form the corresponding tetrahydroquinolines; a mixture of tetrahydroquinolines and quinolines is formed from these condensation products on platinized -γ-aluminum oxide .
- Results : The study resulted in the successful synthesis of 5, 6, 7, 8-tetrahydroquinolines and quinolines .
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Chemistry of Pyrido[4,3-d]pyrimidines
- Application : The study provides an overview of the structure features, reactions, and synthetic methodologies of pyrido[4,3-d]pyrimidines .
- Method : The compounds were obtained from pyridine and pyrimidine derivatives or from multicomponent synthesis .
- Results : 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine and related compounds have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives .
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- Application : The study conducted a practical and facile synthesis of various N-methyl imines, versatile scaffolds, using 4,4′-trimethylenedipiperidine as a safe and green catalyst .
- Method : This reagent is a commercially available solid and can be handled easily. It has high thermal stability, low toxicity, and good solubility in green solvents such as water and ethanol .
- Results : The regenerated catalyst demonstrated stable activity after several recycle runs .
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Chemistry of Pyrido[4,3-d]pyrimidines
- Application : The study provides a study on the structure features, reactions and synthetic methodologies of pyrido [4,3- d ]pyrimidines .
- Method : The investigated compounds were obtained from pyridine and pyrimidine derivatives or from multicomponent synthesis .
- Results : 5,6,7,8-Tetrahydropyrido [4,3- d ]pyrimidine and related compounds have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives .
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- Application : The study conducted a practical and facile synthesis of various N-methyl imines, versatile scaffolds, using 4,4′-trimethylenedipiperidine as a safe and green catalyst .
- Method : This reagent is a commercially available solid and can be handled easily. It has high thermal stability, low toxicity, and good solubility in green solvents such as water and ethanol .
- Results : The regenerated catalyst demonstrated stable activity after several recycle runs .
properties
IUPAC Name |
5,6,7,8-tetrahydro-2H-cyclohepta[c]pyrrol-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-9-4-2-1-3-7-5-10-6-8(7)9/h5-6,10H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCVQHYPPFTNAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2=CNC=C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717682 | |
Record name | 5,6,7,8-Tetrahydrocyclohepta[c]pyrrol-4(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60717682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydrocyclohepta[c]pyrrol-4(2H)-one | |
CAS RN |
113880-81-2 | |
Record name | 5,6,7,8-Tetrahydrocyclohepta[c]pyrrol-4(2H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113880-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6,7,8-Tetrahydrocyclohepta[c]pyrrol-4(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60717682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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